2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one
Overview
Description
2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of benzylsulfanyl, ethoxyphenyl, pyridazinyl, and piperazinyl groups
Preparation Methods
The synthesis of 2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the benzylsulfanyl group: This can be achieved by reacting benzyl chloride with sodium sulfide in an appropriate solvent.
Synthesis of the pyridazinyl group: This involves the reaction of hydrazine with a suitable diketone to form the pyridazine ring.
Coupling reactions: The ethoxyphenyl group can be introduced via a coupling reaction with the pyridazinyl intermediate.
Formation of the final compound: The piperazinyl group is introduced through a nucleophilic substitution reaction, followed by the addition of the benzylsulfanyl group to form the final product.
Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to modify the functional groups.
Substitution: The piperazinyl and pyridazinyl groups can undergo nucleophilic substitution reactions with suitable electrophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Pharmacology: The compound can be studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential biological activity.
Material Science: The compound can be explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact molecular pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar compounds to 2-(benzylsulfanyl)-1-{4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one include:
- 2-(benzylsulfanyl)-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-(5-(benzylsulfanyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)pyridine
These compounds share structural similarities but differ in their specific functional groups and ring structures, which can lead to differences in their chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzylsulfanyl-1-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-2-31-22-10-8-21(9-11-22)23-12-13-24(27-26-23)28-14-16-29(17-15-28)25(30)19-32-18-20-6-4-3-5-7-20/h3-13H,2,14-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWUZSHVODEKRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.